molecular formula C15H19NO3 B583729 4/'-Demethoxypiperlotine C CAS No. 807372-38-9

4/'-Demethoxypiperlotine C

Cat. No.: B583729
CAS No.: 807372-38-9
M. Wt: 261.321
InChI Key: BRRDATYVUWMJSQ-AATRIKPKSA-N
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Description

4’-Demethoxypiperlotine C is a compound with the molecular formula C15H19NO3 and a molecular weight of 261.3 g/mol . It is a type of alkaloid and is sourced from the herbs of Piper nigrum L . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 4’-Demethoxypiperlotine C is confirmed by NMR . The compound’s structure is determined by its molecular formula, C15H19NO3 .

Scientific Research Applications

However, the importance of thorough scientific investigation into compounds for various applications cannot be overstated. Research often explores the pharmacological characteristics of compounds, their potential therapeutic uses, and their biochemical roles within biological systems. For example, the study of compounds like Chlorogenic Acid (CGA) highlights the broad range of potential therapeutic roles such as antioxidant activity, anti-inflammatory, and neuroprotective effects, demonstrating the variety of applications that specific chemical compounds can have in the field of medicine and pharmacology (Naveed et al., 2018).

Similarly, research into the discrete element method (DEM) showcases the importance of methodological approaches in enhancing the understanding and application of scientific principles in various fields, including pharmacology and material science (Coetzee, 2017).

Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-13-9-12(10-14(11-13)19-2)5-6-15(17)16-7-3-4-8-16/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRDATYVUWMJSQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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